molecular formula C11H10N2O3S2 B2549235 [(1,3-thiazol-2-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 1241976-66-8

[(1,3-thiazol-2-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate

Cat. No.: B2549235
CAS No.: 1241976-66-8
M. Wt: 282.33
InChI Key: GWRWQKSNRBLPJL-UHFFFAOYSA-N
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Description

[(1,3-thiazol-2-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H10N2O3S2 and its molecular weight is 282.33. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Transformations

In the realm of organic chemistry, "2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl 3-methylthiophene-2-carboxylate" and its derivatives serve as key intermediates in the synthesis of complex heterocyclic compounds. For instance, Albreht et al. (2009) discussed transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo〔5,4-c〕pyridine-7-carboxylates, showcasing its utility in creating thiazolo[5,4-c]pyridine derivatives with potential biological activities Albreht et al., 2009.

Antimicrobial Applications

Compounds synthesized from "2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl 3-methylthiophene-2-carboxylate" have demonstrated moderate antimicrobial activity. Govori et al. (2014) synthesized novel 2-oxo-2H-chromene-3-carbaldehyde containing 1,3,4-thiadiazole moiety and evaluated their in vitro microbiological effectiveness, underscoring the potential of such compounds in the development of new antimicrobial agents Govori, Spahiu, & Haziri, 2014.

Exploration of Novel Chemical Reactions

The synthesis and functionalization of thiazole and related compounds using "2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl 3-methylthiophene-2-carboxylate" as a starting point or intermediate have led to the discovery of new chemical reactions and pathways. For example, Fang et al. (2013) reported on the one-pot three-component synthesis of bis[2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes, demonstrating an effective method for constructing nitrogen-containing heterocycles Fang, Fang, & Zheng, 2013.

Properties

IUPAC Name

[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-7-2-4-17-9(7)10(15)16-6-8(14)13-11-12-3-5-18-11/h2-5H,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRWQKSNRBLPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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